![molecular formula C18H18Cl2N2O3S B5800590 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5800590.png)
1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, also known as DSP-4, is a chemical compound that has been widely used in scientific research for several decades. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to study the role of the noradrenergic system in various physiological and pathological conditions.
科学的研究の応用
1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been used in various scientific research applications to study the role of the noradrenergic system in various physiological and pathological conditions. One of the most common applications of 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is in the study of neurodegenerative diseases such as Parkinson's disease. 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been used to selectively lesion noradrenergic neurons in animal models of Parkinson's disease to study the role of the noradrenergic system in the pathophysiology of the disease.
作用機序
1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is a selective neurotoxin that targets noradrenergic neurons in the brain. It works by binding to the norepinephrine transporter (NET) on the presynaptic membrane of noradrenergic neurons and inducing their degeneration. This results in a selective loss of noradrenergic neurons in the brain, which can be used to study the role of the noradrenergic system in various physiological and pathological conditions.
Biochemical and Physiological Effects:
The selective degeneration of noradrenergic neurons induced by 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been shown to have various biochemical and physiological effects. These include a decrease in noradrenaline levels in the brain, a decrease in blood pressure, and a decrease in heart rate. 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has also been shown to induce oxidative stress and inflammation in the brain, which can contribute to the pathophysiology of various neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in lab experiments is its selectivity for noradrenergic neurons. This allows researchers to selectively lesion these neurons and study the role of the noradrenergic system in various physiological and pathological conditions. However, one of the limitations of using 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is its potential to induce oxidative stress and inflammation in the brain, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in scientific research. One direction is the development of new animal models of neurodegenerative diseases using 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone to selectively lesion noradrenergic neurons. Another direction is the study of the role of the noradrenergic system in various psychiatric disorders such as depression and anxiety. Finally, the development of new neuroprotective agents that can prevent the degeneration of noradrenergic neurons induced by 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone could have important therapeutic implications for various neurodegenerative diseases.
合成法
1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone can be synthesized using a multi-step process that involves the reaction of 2,5-dichlorobenzene sulfonyl chloride with piperazine to form 4-(2,5-dichlorobenzene)sulfonyl)piperazine. This intermediate is then reacted with 4-bromoacetophenone in the presence of a base to form 1-(4-{4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
特性
IUPAC Name |
1-[4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3S/c1-13(23)14-2-5-16(6-3-14)21-8-10-22(11-9-21)26(24,25)18-12-15(19)4-7-17(18)20/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIUGEQIBPOXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{4-[(2,5-Dichlorophenyl)sulfonyl]piperazin-1-yl}phenyl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

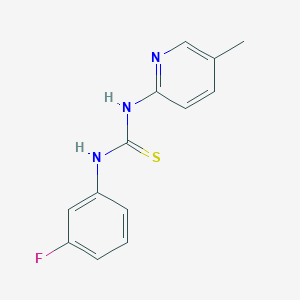
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5800524.png)
![2-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5800541.png)
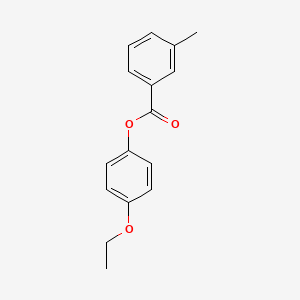
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-4-methoxybenzamide](/img/structure/B5800559.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B5800562.png)
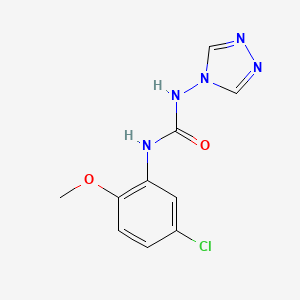
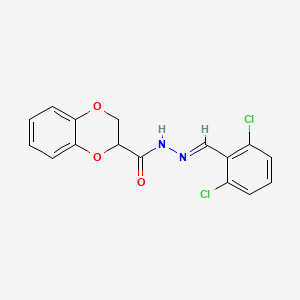
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5800583.png)
![4-{[2-ethoxy-4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5800593.png)
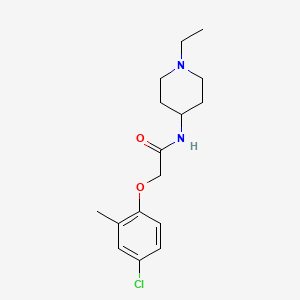
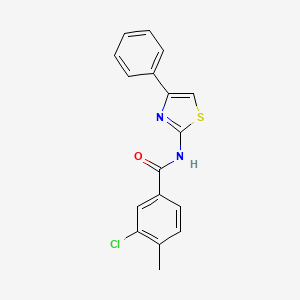

![4-({[(3,4-dimethylphenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5800612.png)